tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol. It is a derivative of pyridine, featuring a bromine atom at the 6th position and a tert-butyl carbamate group attached to the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with 6-bromopyridine-3-carboxylic acid, the carboxylic acid group can be converted to an amine group through a reduction reaction, followed by reaction with tert-butyl chloroformate to form the carbamate group.
Amide Formation: : Another method involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butylamine to form the corresponding amide, which is then converted to the carbamate group.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the above-mentioned reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The carbamate group can be reduced to form an amine.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) and ammonia (NH3).
Major Products Formed
Oxidation: : Bromate ion (BrO3-)
Reduction: : Amine derivatives
Substitution: : Various substituted pyridine derivatives
Scientific Research Applications
Tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate: has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: : Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate: is unique due to its specific structural features, such as the presence of the bromine atom and the tert-butyl carbamate group. Similar compounds include:
Tert-Butyl (6-bromopyridin-3-yl)carbamate
Tert-Butyl : (6-Bromopyridin-3-yl)methylcarbamate
Tert-Butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate
These compounds share the bromopyridine core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXJGAFKJIWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678456 | |
Record name | tert-Butyl [(6-bromopyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864266-29-5 | |
Record name | tert-Butyl [(6-bromopyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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